(S)-2-(((Benzyloxy)carbonyl)amino)-5-(1,3-dioxoisoindolin-2-yl)pentanoic acid
Overview
Description
“(S)-2-(((Benzyloxy)carbonyl)amino)-5-(1,3-dioxoisoindolin-2-yl)pentanoic acid” is a chemical compound with the molecular formula C21H20N2O6 . It has a molecular weight of 396.4 g/mol.
Physical And Chemical Properties Analysis
This compound has a molecular weight of 396.39 . It should be stored in a dry environment at 2-8°C . The boiling point is 643.2°C at 760 mmHg .Scientific Research Applications
Antiepileptic Activity
A study by Asadollahi et al. (2019) on phthalimide derivatives bearing amino acid conjugated anilines, which share structural motifs with the compound , demonstrated significant antiepileptic activity in male mice. The research highlighted the potential of certain compounds for further investigation in antiepileptic drug development (Asadollahi et al., 2019).
Structural Studies
Ravikumar et al. (2015) determined the crystal structures of oxoindolyl α-hydroxy-β-amino acid derivatives, showcasing the diversity in conformations and hydrogen bonding, critical for understanding molecular interactions and designing novel compounds with targeted biological activities (Ravikumar et al., 2015).
Molecular Probes for Bioconjugation
Kowalski et al. (2009) synthesized complexes for labeling amino acids, demonstrating the compound's utility in creating bioconjugates for spectroscopic identification, an essential tool in biochemical research (Kowalski et al., 2009).
HIV-Protease Activity Assay
Research by Badalassi et al. (2002) introduced a chromogenic amino acid for HIV-protease activity assays, contributing to the development of diagnostic tools and therapeutic monitoring strategies for HIV/AIDS (Badalassi et al., 2002).
Antimicrobial Activity
A study on 4-aminophenylacetic acid derivatives, including (dioxoisoindolin-2-yl)phenylacetic acid, highlighted the synthesis of compounds with promising antimicrobial activities, indicating potential applications in developing new antimicrobial agents (Bedair et al., 2006).
Safety And Hazards
The safety information available indicates that this compound may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .
properties
IUPAC Name |
(2S)-5-(1,3-dioxoisoindol-2-yl)-2-(phenylmethoxycarbonylamino)pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O6/c24-18-15-9-4-5-10-16(15)19(25)23(18)12-6-11-17(20(26)27)22-21(28)29-13-14-7-2-1-3-8-14/h1-5,7-10,17H,6,11-13H2,(H,22,28)(H,26,27)/t17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCLYZAIZBKHBFT-KRWDZBQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCCN2C(=O)C3=CC=CC=C3C2=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CCCN2C(=O)C3=CC=CC=C3C2=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90578006 | |
Record name | N-[(Benzyloxy)carbonyl]-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-L-norvaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90578006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(((Benzyloxy)carbonyl)amino)-5-(1,3-dioxoisoindolin-2-yl)pentanoic acid | |
CAS RN |
7767-00-2 | |
Record name | N-[(Benzyloxy)carbonyl]-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-L-norvaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90578006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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